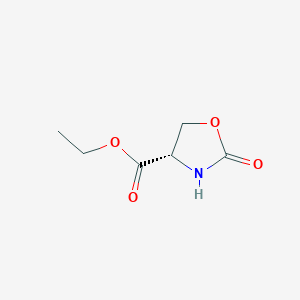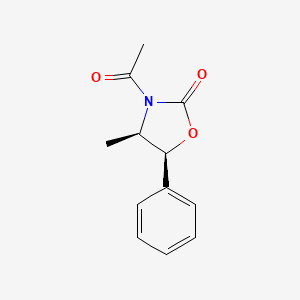
Methyl 4-hydroxypicolinate
説明
Methyl 4-hydroxypicolinate is a specialty product for proteomics research . It has a molecular formula of C7H7NO3 and a molecular weight of 153.1 g/mol . It is also known to be a low potency antipsychotic agent that has been used in treatment .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .科学的研究の応用
1. Synthesis and Characterization of Complex Compounds
Methyl 4-hydroxypicolinate has been used in the synthesis of complex compounds. For example, cobalt(II) complexes with 3-hydroxypicolinic acid have been prepared and analyzed for their molecular and crystal structures. The impact of cis–trans isomerism and the orientation of ligands around cobalt in these complexes were significant areas of study, revealing the crucial role of crystal packing in determining the orientation of ligands and the relative stability of isomers (Kukovec et al., 2010).
2. Vibrational Spectroscopy and Computational Studies
Vibrational spectroscopy and computational studies, particularly Density Functional Theory (DFT), have been applied to cobalt(II) complexes with 3-hydroxypicolinic acid. These studies provide insights into the intramolecular hydrogen bonding and assembly of molecules into 3D architectures, contributing to a deeper understanding of the spectroscopic characterization of these complexes (Furic et al., 2013).
3. Biodegradation Studies
This compound analogues, such as methylquinolines, have been investigated in biodegradation studies. Research has focused on bacterial consortia capable of degrading 4-methylquinoline under aerobic conditions, which is significant for understanding the microbial degradation of N-heterocyclic aromatic compounds in environmental contexts (Sutton et al., 1996).
4. Investigation of Substituent Effects
Studies have explored the substituent effects in compounds related to this compound, such as hydroxypicolinic acids. DFT investigations provide insights into the kinetics and thermodynamics of proton-related reactions in these compounds, aiding in understanding their chemical behavior and potential applications in various fields, including biochemistry and pharmaceuticals (Yasarawan et al., 2016).
5. Quantum Chemical Calculations and Docking Studies
This compound derivatives have been the subject of quantum chemical calculations and docking studies to evaluate their potential as inhibitors of viral replication, such as Hepatitis B Virus(HBV). This includes studying the regioselectivity of alkylation reactions in synthesizing combinatorial libraries and evaluating the inhibition potential of these compounds against HBV replication, highlighting the molecule's pharmaceutical applications (Kovalenko et al., 2020).
6. Electrophilic Substitution Studies
Research on the electrophilic substitution reactions of hydroxypicolinic acids, closely related to this compound, has been conducted to understand the reactivity of these compounds better. Such studies provide valuable insights into the chemical behavior of these molecules, which can be crucial for their application in synthetic chemistry and material science (Smirnov et al., 1976).
Safety and Hazards
Methyl 4-hydroxypicolinate may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of contact with eyes or skin, it’s recommended to rinse with plenty of water and seek medical attention .
特性
IUPAC Name |
methyl 4-oxo-1H-pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPCORWMMFZMIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963805 | |
| Record name | Methyl 4-oxo-1,4-dihydropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473269-77-1 | |
| Record name | Methyl 4-oxo-1,4-dihydropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-hydroxypicolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(8-Nitro-imidazo[1,2-A]pyridin-2-YL)-acetic acid](/img/structure/B1642614.png)
![(7S)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde](/img/structure/B1642617.png)
